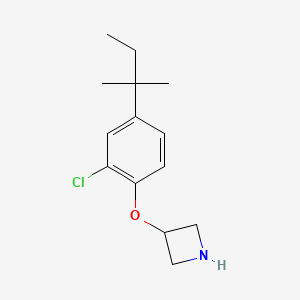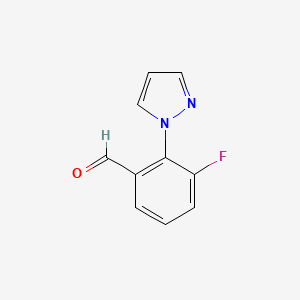
3-Fluoro-2-(1H-pirazol-1-YL)benzaldehído
Descripción general
Descripción
“3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound with the CAS Number: 1214622-47-5. It has a linear formula of C10H7FN2O .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde” can be represented by the InChI Code: 1S/C10H7FN2O/c11-9-4-1-3-8(7-14)10(9)13-6-2-5-12-13/h1-7H . The molecular weight of this compound is 190.18 .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde” include its molecular weight (190.18) and its linear formula (C10H7FN2O) .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Imidazol
3-Fluoro-2-(1H-pirazol-1-YL)benzaldehído: es un precursor clave en la síntesis de derivados de imidazol. Los anillos de imidazol están presentes en muchas moléculas biológicas importantes, incluidas la histidina y la histamina. La capacidad del compuesto para introducir un átomo de flúor en el anillo de imidazol puede ser particularmente valiosa para crear compuestos con actividad biológica mejorada .
Agentes Antimicrobianos
El motivo estructural de This compound se encuentra en varios agentes antimicrobianos. Su incorporación a moléculas más grandes ha demostrado eficacia contra una gama de especies microbianas, incluidas bacterias y hongos, lo que lo convierte en un andamiaje valioso para el desarrollo de nuevos fármacos antimicrobianos .
Investigación Antileishmanial y Antimalárica
Este compuesto se ha utilizado en el desarrollo de agentes antileishmaniales y antimaláricos. La presencia del átomo de flúor puede influir en la actividad biológica de estos compuestos, lo que podría conducir a tratamientos más efectivos para estas enfermedades .
Estudios de Acoplamiento Molecular
En estudios computacionales, This compound puede utilizarse en simulaciones de acoplamiento molecular para predecir cómo podría interactuar con varios objetivos biológicos. Esto es crucial para el diseño de fármacos, lo que permite a los investigadores predecir la afinidad de unión y la orientación de los posibles fármacos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their interaction with the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, and its overactivity is often associated with cancer .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of overactive receptor tyrosine kinases, thereby potentially disrupting cancer cell proliferation .
Result of Action
Similar compounds have shown potential antibacterial and antifungal activity , as well as antipromastigote activity, which is relevant for treating diseases like leishmaniasis .
Análisis Bioquímico
Biochemical Properties
3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazines and acetylenic ketones, leading to the formation of regioisomeric pyrazoles . These interactions are crucial as they can influence the compound’s reactivity and stability in biochemical environments.
Cellular Effects
The effects of 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted that the compound can induce changes in gene expression, leading to alterations in cellular metabolism and function . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its mechanism of action . Additionally, changes in gene expression induced by this compound further elucidate its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Understanding these temporal effects is vital for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of different metabolites, each with its own biochemical properties and effects . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is a key factor in its overall biochemical effects and potential therapeutic applications.
Subcellular Localization
3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
Propiedades
IUPAC Name |
3-fluoro-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-1-3-8(7-14)10(9)13-6-2-5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUYRVJKYRLIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277262 | |
| Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214622-47-5 | |
| Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


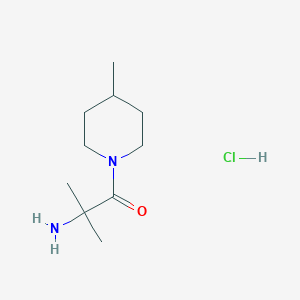

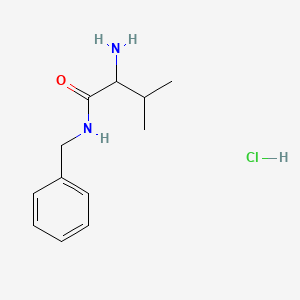


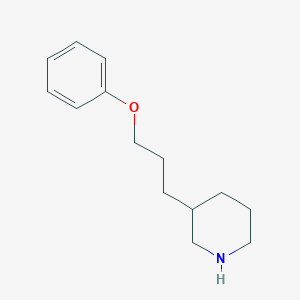

![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)

![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)
![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)
![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)
